(3-(Cyclopropylsulfonyl)phenyl)boronic acid

Descripción

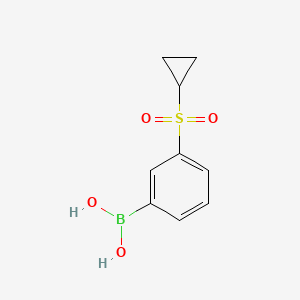

(3-(Cyclopropylsulfonyl)phenyl)boronic acid (CAS: 1217501-34-2) is a phenylboronic acid derivative featuring a cyclopropylsulfonyl substituent at the meta-position of the aromatic ring. The compound’s structure combines the boronic acid functional group (–B(OH)₂), widely used in Suzuki-Miyaura cross-coupling reactions, with a sulfonyl group (–SO₂–) linked to a cyclopropane ring. This unique combination confers distinct electronic and steric properties, making it valuable in organic synthesis and medicinal chemistry .

Propiedades

IUPAC Name |

(3-cyclopropylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4S/c11-10(12)7-2-1-3-9(6-7)15(13,14)8-4-5-8/h1-3,6,8,11-12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGRCJSXOCMCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681875 | |

| Record name | [3-(Cyclopropanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020204-12-9 | |

| Record name | [3-(Cyclopropanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Procedure (Based on Patent CN101863912A)

Step 1: Cyclopropyl lithium synthesis

- React cyclopropyl bromide with butyllithium (normal-, sec-, or tert-butyl) in an anhydrous solvent (e.g., tetrahydrofuran (THF)) under cold conditions (-80 to -50 °C).

- Molar ratio of cyclopropyl bromide to butyllithium is approximately 0.90:1.0 to 1:1.15.

- This forms a cyclopropyl lithium solution.

Step 2: Formation of cyclopropylboronic acid ester

- Add the cyclopropyl lithium solution dropwise to a solution of triisopropyl borate or trimethyl borate at -80 to -50 °C.

- Stir the mixture and then gradually warm to -20 °C.

- Acidify the reaction mixture with 1N hydrochloric acid to pH 3-4.

- Extract and purify the crude product by filtration, extraction with methyl tert-butyl ether, concentration, and recrystallization from isopropyl ether with sherwood oil as a crystallization aid.

Experimental Data Summary

| Embodiment | Cyclopropyl Bromide (g) | Butyllithium Type & Volume | Borate Reagent & Volume | Solvent | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|

| 1 | 12.1 (100 mmol) | n-Butyllithium 45 mL (2.0 M) | Triisopropyl borate 18.8 g (100 mmol) | THF | 90 | 98 (H-NMR) | 92-94 |

| 2 | 12.1 (100 mmol) | s-Butyllithium 72 mL (1.4 M) | Trimethyl borate 10.4 g (100 mmol) | THF | 93 | 98 (H-NMR) | 92-94 |

| 3 | 12.1 (100 mmol) | s-Butyllithium 44 mL (1.4 M) | Trimethyl borate 18.8 g (100 mmol) | Diethyl ether | Not specified | 98 (H-NMR) | 92-94 |

- Yields range from 90% to 94%, with high purity confirmed by quantitative proton NMR.

- The melting point consistently ranges between 92-94 °C, indicating reproducible product quality.

Notes on Reaction Conditions

- Strict temperature control (-78 to -50 °C) during lithiation and borylation is critical to prevent side reactions.

- Use of anhydrous solvents (THF or diethyl ether) ensures high reactivity and purity.

- Acidification and extraction steps are crucial for isolating the boronic acid from boronic esters and lithium salts.

Preparation via Directed Ortho-Lithiation and Borylation of Sulfonyl-Substituted Aromatics

An alternative approach involves ortho-lithiation of benzenesulfonyl derivatives followed by borylation to install the boronic acid moiety.

Literature Procedure (Adapted from Arylsulfonyl Boronic Acids Research)

Preparation of LDA (Lithium Diisopropylamide):

- Diisopropylamine dissolved in anhydrous THF cooled to 0 °C.

- n-Butyllithium (2.4 M in hexane) added dropwise to generate LDA.

-

- Benzenesulfonyl fluoride or sulfonyl chloride dissolved in anhydrous THF and cooled to -78 °C.

- LDA solution added slowly to achieve ortho-lithiation.

- Triisopropyl borate added to quench the lithiate intermediate, forming the boronic ester.

- Acidic workup with aqueous HCl liberates the boronic acid.

Application to Cyclopropylsulfonyl Phenyl Derivatives

- This method can be adapted for meta-substituted cyclopropylsulfonyl phenyl precursors.

- The reaction yields boronic acids with moderate to good yields (~59% in related systems).

- The method allows access to positional isomers (ortho-, meta-, para-) with control over regioselectivity.

Preparation of Boronic Ester Precursors and Subsequent Hydrolysis

Boronic esters such as 2-(3-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are often synthesized as stable intermediates for further transformations.

Synthesis Highlights

- Mixture of cyclopropylsulfonyl phenyl derivatives with boron reagents like bis(pinacolato)diboron (B2pin2).

- Palladium-catalyzed Miyaura borylation reactions under controlled conditions.

- Hydrolysis of the boronic ester with ammonium acetate and sodium periodate to afford the boronic acid.

Advantages

- Boronic esters are more stable and easier to handle than free boronic acids.

- Facilitate purification and storage.

- Enable efficient Suzuki-Miyaura cross-coupling reactions.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Cyclopropyl lithium + borate | Cyclopropyl bromide, BuLi, borate | -80 to -50 °C, acid workup | 90-94 | ~98 | Requires strict temperature control |

| Ortho-lithiation + borylation | Benzenesulfonyl fluoride, LDA, borate | -78 °C to RT, acidic quench | ~59 | Not specified | Regioselective, adaptable to isomers |

| Miyaura borylation + hydrolysis | Aryl halide, B2pin2, Pd catalyst | Mild heating, aqueous hydrolysis | 64-88 | Not specified | Produces boronic esters intermediate |

Research Findings and Practical Considerations

- The lithiation-borylation route provides high purity and yield but demands rigorous anhydrous and low-temperature conditions.

- Ortho-lithiation methods enable regioselective synthesis of sulfonyl-substituted boronic acids but may have moderate yields.

- Boronic esters serve as versatile intermediates, facilitating downstream coupling reactions.

- The cyclopropylsulfonyl group imparts enhanced solubility and reactivity, beneficial for pharmaceutical and agrochemical syntheses.

- Analytical techniques such as proton NMR, melting point determination, and chromatographic purity assessments confirm product quality.

Análisis De Reacciones Químicas

Types of Reactions: (3-(Cyclopropylsulfonyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to form the corresponding boronic ester.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Boronic esters.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: (3-(Cyclopropylsulfonyl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Biology: In biological research, this compound can be used to synthesize molecules that interact with biological targets, such as enzymes or receptors .

Industry: In the industrial sector, (3-(Cyclopropylsulfonyl)phenyl)boronic

Actividad Biológica

(3-(Cyclopropylsulfonyl)phenyl)boronic acid is a boronic acid derivative that has gained attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on its biological activity, highlighting key findings, mechanisms of action, and relevant case studies.

Overview of this compound

- Chemical Formula : C10H13B O2S

- Molecular Weight : 222.09 g/mol

- CAS Number : 1020204-12-9

This compound features a boronic acid group which is known for its ability to form reversible covalent bonds with diols and can interact with various biological molecules, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in critical cellular processes. Boronic acids generally exert their effects through:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases, β-lactamases, and other enzymes by forming stable complexes with their active sites .

- Protein Interactions : The compound may interact with proteins involved in cell signaling and division, potentially disrupting normal cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains.

Inhibition Zones Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 1.0 |

| Staphylococcus aureus | 18 | 1.5 |

| Pseudomonas aeruginosa | 12 | 0.5 |

The compound's mechanism of action against bacteria may involve the inhibition of protein synthesis by targeting leucyl-tRNA synthetase or other essential enzymes .

Anticancer Properties

Preliminary studies have indicated that this compound can reduce the viability of cancer cells while sparing healthy cells. For instance, cytotoxicity assays showed that at a concentration of 5 µM, the compound decreased the viability of prostate cancer cells significantly while maintaining higher viability in fibroblast cells.

Cytotoxicity Results

| Compound Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|

| 5 | 33 | 95 |

| 2 | 44 | 71 |

These findings suggest that the compound could be a candidate for further development as an anticancer agent, particularly in targeting resistant cancer cell lines .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha. This activity may be mediated through modulation of NF-kB signaling pathways, indicating potential utility in managing inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A comprehensive study evaluated the antibacterial activity of synthesized derivatives of boronic acids, including this compound. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria. -

Inflammation Model :

In controlled laboratory settings, the compound was tested on macrophage cell lines to assess anti-inflammatory properties. Significant reductions in TNF-alpha production were observed upon treatment with the compound. -

Toxicity Assessment :

Preliminary toxicity studies highlighted the importance of dosage effects, noting that while beneficial biological activities were observed at lower concentrations, higher doses could lead to cytotoxicity in certain cell types .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogues and Similarity Scores

The following compounds exhibit structural similarities to (3-(Cyclopropylsulfonyl)phenyl)boronic acid, as determined by computational similarity assessments:

Key Observations :

- The cyclopropyl group alone (without sulfonyl) yields high similarity (0.97), but the absence of the sulfonyl moiety reduces electron-withdrawing effects and alters reactivity .

- Substituting cyclopropylsulfonyl with methylsulfonyl decreases similarity (0.74) due to differences in steric bulk and electronic properties .

Physicochemical Properties

*Estimated based on analogues like (3-(Cyclopropylcarbamoyl)-5-fluorophenyl)boronic acid (pKa 6.83) .

Key Trends :

- Electron-Withdrawing Groups: Sulfonyl substituents lower pKa compared to non-sulfonyl analogues, enhancing boronic acid’s Lewis acidity .

- Solubility : Cyclopropylsulfonyl derivatives likely exhibit lower aqueous solubility than methylsulfonyl counterparts due to increased hydrophobicity.

Inhibitory Potential

Boronic acids are known enzyme inhibitors. For example:

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) .

- Phenylboronic acid shows diagnostic utility in detecting antibiotic-resistant enzymes (e.g., KPC carbapenemases) .

Implications for this compound :

- The cyclopropylsulfonyl group’s steric bulk may enhance target specificity but reduce cell permeability compared to smaller substituents.

Q & A

Q. Key Considerations :

- Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid boroxine formation, a common side reaction in boronic acid synthesis .

- Use anhydrous conditions to prevent hydrolysis of the boronic acid group.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Analytical Techniques :

- LC-MS/MS : Quantify impurities (e.g., genotoxic boronic acid derivatives) with high sensitivity. For example, a validated LC-MS/MS method achieved a relative standard deviation (RSD) of 4.1–8.2% for related boronic acids, ensuring reproducibility .

- NMR Spectroscopy : Confirm the presence of the cyclopropylsulfonyl group via characteristic proton shifts (e.g., cyclopropyl CH₂ signals at δ 0.5–1.5 ppm).

- X-ray Crystallography : Resolve supramolecular interactions, such as hydrogen bonding between boronic acid hydroxyl groups and sulfonyl oxygen atoms .

Q. Troubleshooting Workflow :

Validate analytical methods (e.g., LC-MS/MS) to quantify impurities .

Replicate reactions under controlled humidity and temperature.

Screen alternative catalysts (e.g., Ni-based systems for challenging substrates) .

Advanced: How does the cyclopropylsulfonyl moiety influence the compound’s reactivity in non-covalent interactions?

Answer:

The cyclopropylsulfonyl group introduces steric and electronic effects:

- Steric Hindrance : The rigid cyclopropane ring restricts rotational freedom, favoring specific conformations in host-guest interactions (e.g., saccharide binding) .

- Electronic Effects : The sulfonyl group enhances acidity of the boronic acid hydroxyls (pKa ~7–9), enabling pH-dependent binding to diols or amines at physiological conditions .

Q. Applications :

- Design sensors for hydroxyl-containing biomolecules (e.g., glucose).

- Study supramolecular assemblies via Hirshfeld surface analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.